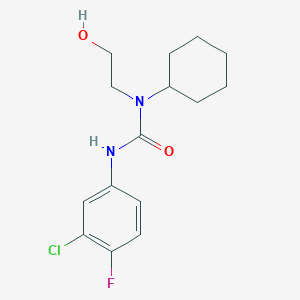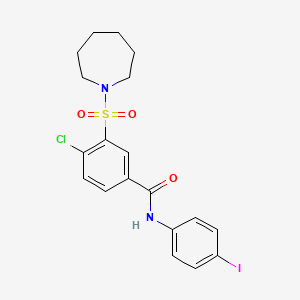
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly used as a reagent in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is not fully understood. However, it is believed that the compound acts by inhibiting enzymes involved in key metabolic pathways. It has been found to inhibit the growth of various bacteria and cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in lab experiments is its versatility. The compound can be used as a reagent in various reactions and has been found to exhibit antimicrobial and anticancer activity. Additionally, the synthesis method for Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is relatively simple and yields a high-purity product.
However, there are also limitations to using Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in lab experiments. The compound is highly reactive and can be difficult to handle. Additionally, it can be toxic and must be handled with care.
Orientations Futures
There are several future directions for the research and application of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate. One potential area of research is the development of new synthetic methods for the compound that are more efficient and yield higher purity products. Additionally, the compound could be further explored for its potential as a fluorescent dye and as a probe for detecting metal ions in biological systems.
Another potential area of research is the development of new applications for Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate in the field of medicine. The compound has been found to exhibit antimicrobial and anticancer activity, and further research could lead to the development of new drugs for the treatment of bacterial infections and cancer.
Conclusion:
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is a versatile compound that has a range of potential applications in scientific research. The compound is commonly used as a reagent in organic synthesis and has been found to exhibit antimicrobial and anticancer activity. Further research is needed to fully understand the mechanism of action of Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate and to explore its potential applications in medicine and other fields.
Méthodes De Synthèse
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate can be synthesized by reacting 8-aminoquinoline with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow solid that can be purified by recrystallization. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate is commonly used as a reagent in organic synthesis. It has been found to be an effective catalyst for various reactions such as the synthesis of benzoxazoles and benzimidazoles. The compound has also been used in the synthesis of fluorescent dyes and as a probe for detecting metal ions in biological systems. Additionally, Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate has been found to exhibit antimicrobial and anticancer activity.
Propriétés
IUPAC Name |
quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5S/c16-12-7-6-11(18(19)20)9-14(12)24(21,22)23-13-5-1-3-10-4-2-8-17-15(10)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJLXRRGIAQAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2-chloro-5-nitrobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)

![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)

![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)